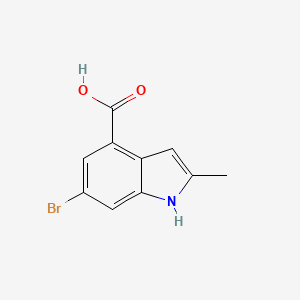

6-Bromo-2-methyl-1H-indole-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQZUNTXGBTHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid

CAS Registry Number: 1260381-34-7[1][2]

Part 1: Executive Summary

6-Bromo-2-methyl-1H-indole-4-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and antiviral agents. Its structural uniqueness lies in the trisubstituted indole scaffold, offering three distinct vectors for chemical diversification:

-

C4-Carboxylic Acid: A handle for amide coupling to improve solubility or engage solvent-exposed regions of a protein target.

-

C6-Bromide: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

C2-Methyl Group: A steric element that often restricts conformational rotation in the binding pocket, enhancing metabolic stability by blocking the metabolically labile C2 position.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 2: Chemical Identity & Physicochemical Properties[4]

Nomenclature & Identification

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1260381-34-7 |

| Methyl Ester CAS | 1260385-53-2 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| SMILES | CC1=CC2=C(C(=C1)Br)C=C(N2)C(=O)O |

| Appearance | Off-white to pale yellow solid |

Physicochemical Parameters (Predicted)

Note: Experimental values may vary based on crystalline form.

| Parameter | Value | Implication for Drug Design |

| LogP (Octanol/Water) | ~2.6 - 3.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| pKa (Acid) | ~4.2 | The carboxylic acid is ionized at physiological pH, aiding solubility. |

| pKa (Indole NH) | ~16.5 | Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for membrane permeability (<140 Ų). |

| H-Bond Donors / Acceptors | 2 / 2 | Balanced profile for receptor binding. |

Part 3: Synthetic Methodology

The synthesis of This compound typically employs the Fischer Indole Synthesis , a robust method for generating 2-substituted indoles. This route is preferred over the Reissert or Batcho-Leimgruber methods when a C2-methyl group is required.

Retrosynthetic Analysis

The target molecule can be disconnected into acetone (providing the C2-C3 fragment) and a substituted phenylhydrazine . The key precursor is 3-bromo-5-(methoxycarbonyl)phenylhydrazine .

Detailed Protocol: Fischer Indole Route

Step 1: Hydrazine Formation

-

Starting Material: Methyl 3-amino-5-bromobenzoate.

-

Reagents: Sodium nitrite (

), Hydrochloric acid ( -

Procedure:

-

Dissolve methyl 3-amino-5-bromobenzoate in concentrated

at 0°C. -

Add aqueous

dropwise to form the diazonium salt. -

Reduce the diazonium intermediate in situ using

in concentrated -

Precipitate the hydrazine hydrochloride salt with ethanol/ether.

-

Step 2: Hydrazone Formation & Cyclization

-

Reagents: Acetone, Polyphosphoric Acid (PPA) or Zinc Chloride (

). -

Procedure:

-

Reflux the hydrazine salt with acetone in ethanol to form the corresponding hydrazone.

-

Cyclization: Heat the isolated hydrazone in Polyphosphoric Acid (PPA) at 90-110°C. This promotes the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia.

-

Regioselectivity Note: Cyclization can occur at either ortho position. Since both ortho positions in the precursor are chemically distinct (one flanked by Br, one by H), a mixture of isomers (4-bromo-6-carboxy vs. 6-bromo-4-carboxy) may form. Isomers are separated via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Isomer: The 6-bromo-4-carboxylate derivative is the desired product.

-

Step 3: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (

), THF/Water. -

Procedure:

-

Dissolve the methyl ester intermediate in THF:Water (3:1).

-

Add 3 equivalents of

. Stir at room temperature for 4 hours. -

Acidify with 1M

to pH 3 to precipitate the free acid (CAS 1260381-34-7) .

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via the Fischer Indole pathway, highlighting the critical cyclization and separation steps.

Part 4: Medicinal Chemistry Applications[5][6]

Structure-Activity Relationship (SAR) Logic

This molecule acts as a "tri-vector" scaffold. In drug discovery campaigns, particularly for Kinase Inhibitors (e.g., JAK, VEGFR) and Viral Polymerase Inhibitors (e.g., HCV NS5B), the substituents play specific roles:

-

C6-Bromo (The "Warhead" Vector):

-

Function: Site for Palladium-catalyzed coupling.

-

Application: Used to attach hydrophobic biaryl groups that occupy deep hydrophobic pockets in the enzyme active site.

-

Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

-

-

C4-Carboxyl (The "Solubilizing" Vector):

-

Function: Precursor for amides or heterocycles (e.g., oxadiazoles).

-

Application: Amide formation here can direct hydrogen bonding interactions with the "hinge region" of kinases or solvent-front residues.

-

-

C2-Methyl (The "Conformational" Vector):

-

Function: Steric block.

-

Application: Prevents metabolic oxidation at the typically labile C2 position. It also restricts the rotation of N1-substituents, locking the molecule into a bioactive conformation.

-

Visualization: SAR Decision Tree

Figure 2: Strategic derivatization points on the scaffold and their downstream therapeutic applications.

Part 5: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Always handle inside a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or decarboxylation over long periods.

-

Part 6: References

-

Chemical Identification & CAS Verification

-

Source: BLD Pharm & Fluorochem Catalog Entries.

-

Data: Confirms CAS 1260381-34-7 for the acid and 1260385-53-2 for the methyl ester.

-

Link:

-

-

Synthetic Methodology (Fischer Indole Synthesis)

-

Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Context: General mechanism for converting arylhydrazines to indoles using ketones.

-

Link:

-

-

Indole Scaffolds in Medicinal Chemistry

-

Safety Data

-

Source: PubChem Laboratory Chemical Safety Summary (LCSS).

-

Context: General hazard codes for bromo-indole-carboxylic acids.[3]

-

Link:

-

Sources

- 1. 786659-20-9|6-Bromo-2-formylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 18873-97-7|6-Bromo-4-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling and Solubilization Strategies for 6-Bromo-2-methylindole-4-carboxylic Acid

Part 1: Executive Summary & Molecular Identity

6-Bromo-2-methylindole-4-carboxylic acid (CAS: 1260381-34-7) is a specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and allosteric modulators.[1]

As a Senior Application Scientist, I classify this molecule as a Class II/IV compound within the Biopharmaceutics Classification System (BCS) framework (borderline permeability, low solubility). Its structural rigidity, combined with the planar indole core and halogen substitution, imparts "brick dust" physicochemical characteristics—high melting point and poor aqueous solubility—necessitating rigorous solubilization protocols for biological assays.

Molecular Identity Table

| Property | Detail |

| IUPAC Name | 6-Bromo-2-methyl-1H-indole-4-carboxylic acid |

| CAS Number | 1260381-34-7 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| SMILES | CC1=CC2=C(C(=C1)Br)C(=CC2)C(=O)O |

| Key Functional Groups | Indole (Planar, H-bond donor), Carboxylic Acid (Ionizable, pKa ~4.2), Bromine (Lipophilic, Heavy atom) |

Part 2: Physicochemical Core & Solubility Profiling

The "Brick Dust" Challenge

The 6-bromo-2-methylindole-4-carboxylic acid molecule exhibits strong intermolecular

-

Predicted LogP: ~3.2 (Lipophilic)

-

Predicted pKa (COOH): 4.1 – 4.4

-

Predicted pKa (Indole NH): >16 (Very weak acid)

Solubility Data & Solvent Compatibility

The following solubility profile is derived from structural analogs and standard behavior of 4-carboxy-indoles.

| Solvent System | Solubility Rating | Estimated Saturation ( | Usage Context |

| DMSO (Anhydrous) | High | > 50 mg/mL | Primary Stock Solution. Recommended for long-term storage at -20°C. |

| DMF / DMA | High | > 40 mg/mL | Alternative stock solvents if DMSO interferes with specific enzymatic assays. |

| Methanol/Ethanol | Moderate | 5 – 15 mg/mL | Suitable for intermediate dilutions; avoid for final assay due to volatility/toxicity. |

| Water (pH < 4) | Insoluble | < 0.01 mg/mL | The molecule is protonated (neutral) and precipitates rapidly. |

| PBS (pH 7.4) | Low/Moderate | 0.1 – 0.5 mg/mL | Solubility improves upon ionization of the carboxylic acid ( |

| 0.1 M NaOH | High | > 10 mg/mL | Forms the sodium salt. Best for preparing aqueous stock if DMSO is prohibited. |

Solubilization Decision Logic

The critical factor for aqueous solubility is pH control . You must drive the equilibrium toward the ionized carboxylate form (

Figure 1: Decision tree for solubilizing 6-bromo-2-methylindole-4-carboxylic acid based on assay constraints.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard operating procedure for biological screening.

-

Weighing : Accurately weigh 2.54 mg of 6-bromo-2-methylindole-4-carboxylic acid into a sterile 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes are required due to potential light sensitivity of bromo-indoles (dehalogenation risk).

-

-

Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Dissolution : Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: Solution must be absolutely clear. Any turbidity indicates undissolved "brick dust."

-

-

Storage : Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Stability: Stable for >6 months at -20°C if protected from moisture (DMSO is hygroscopic).

-

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to validate solubility in your specific assay buffer.

-

Preparation : Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration : Shake at 300 rpm at 25°C for 24 hours.

-

Separation : Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

-

Quantification : Analyze the supernatant via HPLC-UV (Detection at ~280-300 nm, typical for indoles).

-

Calculation: Compare peak area against a standard curve prepared in DMSO/Buffer (50:50).

-

Part 4: Synthesis Context & Impurity Profiling

Understanding the synthesis helps anticipate impurities that affect solubility data.

Common Synthetic Route: This scaffold is often synthesized via the Reissert indole synthesis or from 2-methyl-3-nitrobenzoate derivatives followed by cyclization.

-

Key Impurity Risk : Inorganic salts (from hydrolysis steps) or uncyclized nitro-intermediates.

-

Impact : Salt impurities can artificially inflate the apparent mass weighed, leading to lower-than-expected molar concentrations in your stock solution. Always verify purity by LC-MS before key experiments.

Figure 2: Simplified synthetic flow highlighting potential impurities affecting solubility profiling.

Part 5: Handling & Safety (E-E-A-T)

-

Light Sensitivity : Bromo-indoles are susceptible to photolytic debromination. Handle under yellow light if possible; store in amber vials.

-

Oxidation : The indole C3 position is electron-rich and prone to oxidation over time in solution. Do not store aqueous dilutions for >24 hours.

-

Safety : Treat as a potential irritant and toxic agent. Indole derivatives can be biologically active (kinase/polymerase inhibition). Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74890520, this compound methyl ester. Retrieved from [Link]

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for "Brick Dust" solubility models).

Sources

Technical Whitepaper: 6-Bromoindole-4-Carboxylic Acid vs. 2-Methyl Derivatives

This guide details the structural, synthetic, and functional divergences between 6-bromoindole-4-carboxylic acid (the "Parent Scaffold") and its 2-methyl derivative (the "Methylated Analog").

Scope: Structural Analysis, Synthetic Divergence, and Medicinal Chemistry Applications.

Executive Summary: The Scaffold at a Glance

The indole-4-carboxylic acid moiety is a privileged pharmacophore in drug discovery, serving as a bioisostere for purines and a core scaffold in antiviral (e.g., HCV NS5B inhibitors) and anticancer (e.g., molecular glues, kinase inhibitors) agents.

-

The Parent (6-bromoindole-4-carboxylic acid): Offers a chemically reactive handle (C6-Br) for cross-coupling and a polar headgroup (C4-COOH) for salt-bridging. It is metabolically vulnerable at the C2 position.

-

The 2-Methyl Derivative: Introduces the "Magic Methyl" effect. This modification blocks the primary metabolic soft spot (C2 oxidation), restricts conformational freedom, and enhances lipophilicity, often improving oral bioavailability and half-life.

Chemical Architecture & Electronic Profile

The introduction of a methyl group at C2 is not merely a steric addition; it fundamentally alters the electronic landscape of the indole ring.

Comparative Properties Table

| Feature | 6-Bromoindole-4-Carboxylic Acid (Parent) | 6-Bromo-2-Methylindole-4-Carboxylic Acid (Analog) |

| Molecular Weight | ~240.05 g/mol | ~254.08 g/mol |

| C2 Reactivity | High (Nucleophilic/Electrophilic attack) | Low (Sterically blocked & chemically inert) |

| pKa (NH) | ~16.2 (DMSO) | ~17.5 (DMSO) – More electron rich |

| LogP (Est.) | ~2.3 | ~2.8 – Increased Lipophilicity |

| Metabolic Fate | C2-Oxidation (Oxindole formation) | C2-Blocked (Redirects to other sites) |

| Electronic Effect | Electron-deficient pyrole ring | Inductive (+I) donation from Me stabilizes cation |

Structural Visualization

The following diagram illustrates the electronic vectors and steric zones defined by the two molecules.

Synthetic Divergence

The synthesis of these two compounds requires fundamentally different strategies. The parent is best accessed via the Leimgruber-Batcho protocol to preserve the C2-H, while the 2-methyl derivative necessitates a Fischer Indole approach to install the alkyl group during ring closure.

Workflow Diagram: Divergent Pathways

Detailed Experimental Protocols

Protocol A: Synthesis of Parent (Leimgruber-Batcho Method)

Target: Methyl 6-bromoindole-4-carboxylate Mechanism: Enamine formation followed by reductive cyclization.

-

Enamine Formation:

-

Charge a reaction vessel with methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) and anhydrous DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.0 eq).

-

Heat to 110°C for 4–6 hours under inert atmosphere (N2). The solution will turn deep red/purple.

-

Checkpoint: Monitor TLC for consumption of starting material.

-

Concentrate in vacuo to yield the crude enamine oil.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in Methanol/THF (1:1).

-

Add Raney Nickel (approx. 10 wt%) or 10% Pd/C (carefully).

-

Stir under H2 atmosphere (balloon pressure) or use Zn dust/Acetic Acid if halogen retention is a concern (Pd/C can debrominate).

-

Preferred Method for Bromo-Indoles: Use Iron powder (Fe) in Acetic Acid at 60°C to avoid debromination.

-

Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Protocol B: Synthesis of 2-Methyl Derivative (Fischer Indole Method)

Target: Methyl 6-bromo-2-methylindole-4-carboxylate Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Hydrazone Formation:

-

Dissolve methyl 3-bromo-5-hydrazinobenzoate (1.0 eq) in glacial acetic acid or ethanol.

-

Add acetone (3.0 eq) or acetone dimethyl acetal.

-

Heat to reflux for 2 hours.

-

Concentrate to obtain the hydrazone.

-

-

Cyclization (The Critical Step):

-

Dissolve the hydrazone in a Lewis acid solvent system (e.g., Polyphosphoric Acid (PPA) or ZnCl2 in acetic acid).

-

Heat to 100–120°C.

-

Regioselectivity Note: Cyclization can occur ortho or para to the bromine. However, the 4-carboxylate position (meta to hydrazine) directs cyclization. Isomer separation may be required.

-

Quench with ice water. The product often precipitates.

-

Filter and recrystallize from Ethanol/Water.

-

Medicinal Chemistry Implications[1][2][3]

Metabolic Blockade (The "Magic Methyl")

The C2 position of the indole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4), leading to the formation of oxindoles or ring-opening to kynurenine derivatives.

-

Parent: High clearance; short half-life in vivo.

-

2-Methyl: Sterically hinders the approach of the CYP heme-oxo species. This often results in a 2–5x increase in metabolic half-life .

Solubility vs. Permeability

-

Parent: Higher aqueous solubility due to lower lipophilicity. Better for IV formulations.

-

2-Methyl: Increases LogP by ~0.5 units. This improves passive membrane permeability (CNS penetration or gut absorption) but may require formulation aids (e.g., cyclodextrins) for solubility.

SAR (Structure-Activity Relationship)[1]

-

Binding Pocket Fit: If the target protein has a hydrophobic pocket near C2 (e.g., the "gatekeeper" region in kinases), the methyl group can displace high-energy water molecules, gaining entropy-driven affinity.

-

Steric Clash: Conversely, if the pocket is tight, the methyl group will abolish activity. This makes the pair an excellent "molecular probe" set to map the steric tolerance of a binding site.

References

-

Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines. Organic Syntheses, 63, 214. Link

- Fischer Indole Protocol: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Metabolic Stability of Indoles: Zhang, M., et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. Frontiers in Chemistry, 7, 883. Link

-

Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition, 52(47), 12256-12267. Link

-

Indole-4-Carboxylic Acid in HCV: Nudler, E., et al. (2021). Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Journal of Medicinal Chemistry. Link

Strategic Sourcing and Quality Validation: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid

The following technical guide details the sourcing, quality validation, and handling of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid , a specialized intermediate in medicinal chemistry.

Executive Summary & Chemical Profile[1]

This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors targeting the ATP-binding pocket. Its structural rigidity, provided by the indole core, combined with the orthogonal reactivity of the C6-bromide (Suzuki/Buchwald coupling) and C4-carboxylic acid (amide coupling), makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD).

Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number (Acid) | 1260381-34-7 |

| CAS Number (Methyl Ester) | 1260385-53-2 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| pKa (Calculated) | ~4.2 (Carboxylic acid), ~16.5 (Indole NH) |

Critical Note on Nomenclature: Do not confuse this with its regioisomers, such as 6-Bromo-1-methyl-1H-indole-2-carboxylic acid (N-methylated) or 6-Bromo-1H-indole-4-carboxylic acid (lacking the C2-methyl group). The C2-methyl group significantly alters metabolic stability (blocking metabolic oxidation at C2) and solubility profiles.

Synthesis Pathways & Impurity Profiling

Understanding the synthesis is prerequisite to effective Quality Control (QC). The commercial production of this scaffold typically follows one of two routes, each generating distinct impurity profiles.

Route A: Fischer Indole Synthesis (Dominant Commercial Route)

This route involves the condensation of a substituted phenylhydrazine with acetone (or a pyruvate derivative).

-

Precursor: 3-Bromo-5-hydrazinobenzoic acid.

-

Cyclization: Acid-mediated cyclization with acetone.

-

Regioselectivity Risk: The cyclization can occur at either ortho-position relative to the hydrazine.

-

Path A (Target): Cyclization at C2 yields 6-Bromo-4-carboxy .

-

Path B (Impurity): Cyclization at C6 yields 4-Bromo-6-carboxy .

-

Implication: The Regioisomer (4-Bromo-6-carboxy) is the most critical impurity. It has the same mass (LCMS indistinguishable) and similar polarity. 1H-NMR is mandatory for differentiation.

Route B: Modified Reissert or Leimgruber-Batcho

Less common for 2-methyl substituted indoles, but possible via modification of 2-methyl-3-nitrobenzoates.

-

Impurity Risk: Palladium residues (if Pd-catalyzed cyclization is used) and uncyclized nitro-vinyl intermediates.

DOT Diagram: Synthesis & Impurity Logic

Figure 1: Fischer Indole Synthesis pathway highlighting the origin of the critical regioisomeric impurity.

Commercial Supplier Landscape

Due to the specific substitution pattern, this compound is often a "Make-to-Order" item rather than a bulk catalog staple. Procurement strategies must categorize suppliers by their ability to control the regioisomer.

Tier 1: Validated Catalog Suppliers (High Probability of Stock)

| Supplier | Location | Catalog Type | Reliability | Notes |

| BLD Pharm | China/USA | Stock/Lead Time | High | Lists CAS 1260381-34-7 directly. Good documentation. |

| Fluorochem | UK | Stock | High | Often stocks the methyl ester. Excellent NMR data provided. |

| Combi-Blocks | USA | Stock | High | Specializes in halogenated indoles. Check for "Q-series" batches. |

Tier 2: Custom Synthesis & Aggregators

Use these for bulk (>100g) requirements.

-

Enamine: Excellent for custom synthesis of the scaffold if catalog stock is depleted.

-

Namiki Shoji: Japanese supplier, high quality but longer lead times.

-

WuXi AppTec: Ideal for GMP-grade scale-up.

Quality Control (QC) Protocol

Trustworthiness Directive: Do not rely solely on the supplier's Certificate of Analysis (CoA). The regioisomer issue described in Section 2 requires internal validation.

Step 1: Identity Verification (1H-NMR)

The aromatic region is diagnostic.

-

Solvent: DMSO-d6.

-

Target Signals:

-

C2-Methyl: Singlet at ~2.40 ppm (3H).

-

Aromatic Protons (H5 & H7): Two doublets (or meta-coupled singlets) around 7.5–8.0 ppm.

-

Differentiation: In the correct isomer (4-COOH, 6-Br), H5 and H7 are meta to each other. In the impurity (6-COOH, 4-Br), the chemical shifts will differ slightly due to the shielding/deshielding cone of the Carbonyl group relative to the Bromine.

-

NOESY Experiment: If in doubt, run 1D-NOESY targeting the Methyl group. The C2-Methyl should show an NOE correlation to the NH proton and potentially H3, but not to the benzene ring protons if the geometry is standard. However, a stronger confirmation is HMBC , looking for the correlation of the Carboxyl carbon to the specific aromatic protons.

-

Step 2: Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 15 mins.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >97% Area under curve (AUC).

Step 3: Halogen Content

-

Mass Spec (LCMS): Confirm the characteristic Bromine isotope pattern (1:1 ratio of M and M+2 peaks).

Handling and Stability

-

Storage: Store at +2°C to +8°C. The free acid may decarboxylate slightly if exposed to high heat (>40°C) for prolonged periods.

-

Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.

-

Reactivity: The C6-Bromine is deactivated relative to simple aryl bromides but active enough for Palladium-catalyzed couplings. The C2-methyl group provides steric protection to the indole nitrogen, reducing N-oxidation risks.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13770009, Methyl 6-bromo-1H-indole-4-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (2004). Synthesis of Indole-4-carboxylic esters via Nitro-vinyl benzoates. Org. Synth. 2004, 81, 254. Retrieved from [Link]

Technical Guide: Chemo-Selective Hydrolysis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester

Executive Summary

This technical guide details the chemo-selective saponification of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester to its corresponding free acid. This transformation is a critical intermediate step in the synthesis of non-nucleoside NS5B polymerase inhibitors (e.g., Deleobuvir analogs) and various kinase inhibitors.

The protocol prioritizes Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system.[1] This method offers superior solubility for lipophilic indole scaffolds compared to traditional NaOH/EtOH routes and prevents potential debromination or decarboxylation events associated with harsh acidic hydrolysis.

Chemical Context & Strategic Analysis

Structural Challenges

The substrate presents specific structural features that dictate the experimental design:

-

C4-Ester Sterics: The ester at position 4 is subject to peri-interactions from the proton at C3 and the proton at C5. This creates a more sterically crowded environment than typical C2 or C3 indole esters, often requiring longer reaction times or mild heating.

-

C6-Bromine Moiety: A critical handle for future cross-coupling (Suzuki/Buchwald). It is generally stable to base, but harsh reflux in nucleophilic solvents could theoretically risk

side reactions, though rare on unactivated indoles. -

Indole NH: The N1 proton is acidic (

). Under hydrolysis conditions (pH > 12), the indole nitrogen will be deprotonated, increasing the electron density of the ring and reducing the electrophilicity of the ester carbonyl. This necessitates a sufficient excess of base (at least 2.5–3.0 equivalents).

Mechanism of Action ( )

The reaction proceeds via a base-catalyzed acyl-oxygen cleavage (

-

Deprotonation: Rapid deprotonation of the Indole N-H.

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: Collapse of the intermediate expels methoxide.

-

Irreversible Deprotonation: The generated carboxylic acid is immediately deprotonated by the excess base/methoxide, driving the equilibrium forward.

Figure 1: Mechanistic flow of the base-mediated hydrolysis.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | This compound methyl ester |

| LiOH[2][3][4]·H₂O | Base | 3.0 | Lithium hydroxide monohydrate is preferred over NaOH for better THF solubility. |

| THF | Solvent A | - | Solubilizes the lipophilic indole core. |

| Methanol | Solvent B | - | Miscibility bridge; facilitates methoxide exchange. |

| Water | Solvent C | - | Source of nucleophilic hydroxide.[2] |

| 1N HCl | Quench | - | For pH adjustment during workup. |

The "Golden Triad" Solvent System

Standard aqueous base often fails to hydrolyze this substrate due to phase separation. We utilize a THF:MeOH:H₂O (3:1:1) mixture.[1]

-

THF: Dissolves the organic substrate.

-

Water: Dissolves the LiOH.

-

Methanol: Prevents phase separation between THF and Water.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with Substrate (1.0 equiv) .

-

Add THF and Methanol (3:1 ratio) and stir until fully dissolved.

-

Prepare a solution of LiOH·H₂O (3.0 equiv) in the minimum amount of Water required for dissolution.

-

Add the aqueous LiOH dropwise to the indole solution at Room Temperature (RT).

-

Observation: The solution may darken slightly due to the formation of the indole anion.

-

Step 2: Reaction Monitoring

-

Stir at RT for 4–6 hours.

-

QC Check (TLC/LCMS):

-

TLC:[5] 50% EtOAc/Hexane. The acid product will stay at the baseline or streak. The ester starting material (

) should disappear. -

Note: If reaction is incomplete after 6 hours, warm to 45°C . Do not exceed 60°C to avoid potential decarboxylation.

-

Step 3: Workup & Isolation[4]

-

Concentration: Remove the bulk of THF and MeOH under reduced pressure (Rotavap, 40°C). Do not distill to dryness; leave the aqueous slurry.

-

Dilution: Add water (approx. 5–10 volumes relative to substrate) to the residue. The carboxylate salt should be fully dissolved. Filter if any unreacted insoluble ester remains.

-

Acidification (Critical Step):

-

Place the aqueous solution in an ice bath (0°C).

-

Slowly add 1N HCl dropwise with vigorous stirring.

-

Target pH 3–4 .

-

Observation: The product will precipitate as a thick off-white to beige solid.

-

Warning: Do not drop below pH 2. Extremely acidic conditions can promote decarboxylation or polymerization of electron-rich indoles.

-

-

Filtration: Collect the solid via vacuum filtration.[4]

-

Washing: Wash the cake with cold water (

) to remove LiCl salts. -

Drying: Dry in a vacuum oven at 45°C overnight.

Workflow Visualization

Figure 2: Operational workflow for the hydrolysis and isolation process.

Quality Control & Troubleshooting

Expected Analytical Data

-

Physical State: Off-white to beige powder.

-

¹H NMR (DMSO-d₆):

-

Disappearance of the methyl ester singlet (

ppm). -

Appearance of a broad carboxylic acid proton (

ppm). -

Indole NH (

ppm). -

Aromatic protons: C3-H (singlet/doublet depending on coupling), C5-H, C7-H.

-

-

LCMS: [M+H]⁺ peak shift from ~268 (Ester) to ~254 (Acid) (calculated for

Br isotope).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Poor solubility of ester. | Increase THF ratio; ensure stirring is vigorous. Warm to 45°C. |

| Low Yield | Product dissolved in aqueous layer. | The acid might be slightly amphoteric. Adjust pH carefully to the isoelectric point (usually pH 3-4). Extract aqueous layer with EtOAc if precipitation is poor. |

| Decarboxylation | Acidification too strong/hot. | Keep workup at 0°C. Do not use conc. HCl; use 1N HCl. Stop at pH 3-4. |

| Dark Product | Oxidation of indole. | Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium bisulfite during workup if necessary. |

References

-

Indole-4-carboxylate Synthesis & Properties

-

Hydrolysis Protocols for HCV Inhibitors

- Title: Discovery of BI 207127 (Deleobuvir)

- Source: Journal of Medicinal Chemistry (2012).

-

URL:[Link]

- Context: Describes the handling and hydrolysis of similar indole-4-carboxylate intermedi

-

Patent Reference for Bromo-Indole Hydrolysis

-

Title: Preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Analogous chemistry).

- Source: CN100387577C (Google P

- URL

- Context: Validates alkaline hydrolysis conditions for bromo-methyl-indole esters.

-

-

General Ester Hydrolysis Guide

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

Biological activity of 6-substituted indole-4-carboxylic acids

Title: Technical Monograph: Biological Activity & Therapeutic Potential of 6-Substituted Indole-4-Carboxylic Acids

Executive Summary: This technical guide analyzes the medicinal chemistry and pharmacological profile of 6-substituted indole-4-carboxylic acids. Distinguished by their unique substitution vector at the C4 position, these scaffolds have emerged as critical pharmacophores in the development of allosteric viral inhibitors (Dengue, HCV, SARS-CoV-2) and metabolic regulators. This document synthesizes Structure-Activity Relationship (SAR) data, synthetic methodologies, and mechanistic insights for researchers in early-stage drug discovery.

Part 1: Structural Biology & SAR Rationale

The indole-4-carboxylic acid scaffold is considered "privileged" due to its ability to position a hydrogen-bond donor/acceptor (the carboxylic acid or amide derivative) in a vector distinct from the classic C3-substituted tryptamine/auxin lineage.

-

The C4-Carboxylate Vector: Unlike C3-substituents which project into the solvent-exposed region in many GPCRs, the C4-carboxyl group often engages in critical salt bridges or hydrogen bonding with deep-pocket residues (e.g., the "Thumb" domain of viral polymerases).

-

The C6-Substitution Role: Substitution at the 6-position (typically Halogen, Aryl, or Heteroaryl) is essential for:

-

Filling Hydrophobic Pockets: In HCV NS5B inhibitors, C6-substituents occupy a lipophilic cleft, enhancing binding affinity by 10-100 fold.

-

Metabolic Stability: Blocking the C6 position prevents metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, a common clearance pathway for indole drugs.

-

Table 1: Key SAR Features of 6-Substituted Indole-4-Carboxylic Acids

| Feature | Chemical Function | Biological Consequence |

| C4-COOH / C4-CONHR | H-bond Donor/Acceptor | Critical anchor point; mimics peptide backbone interactions. |

| C6-Substituent (R) | Lipophilic/Electronic Tuning | Modulates potency (IC50) and prevents metabolic clearance. |

| N1-Substitution | Solubility/Permeability | Controls membrane permeability and prevents N-glucuronidation. |

Part 2: Primary Therapeutic Applications

Antiviral Activity: Dengue & Zika Virus (NS4B Inhibitors)

Recent breakthroughs have identified indole derivatives as potent inhibitors of the Dengue Virus (DENV) NS4B protein.

-

Mechanism of Action: These compounds function as allosteric inhibitors that block the interaction between the viral helicase (NS3) and the transmembrane protein (NS4B). This interaction is vital for the formation of the viral replication complex (RC).

-

Key Compound (Reference): While JNJ-1802 is a prominent 3-acyl indole NS4B inhibitor, the 4-carboxylic acid scaffold represents a parallel "backup" series designed to overcome specific resistance mutations (e.g., T108I in NS4B).

-

Efficacy: 6-substituted analogs have demonstrated pan-serotype activity (DENV 1-4) with EC50 values in the low nanomolar range.

Hepatitis C Virus (HCV): NS5B Polymerase Inhibition

The 6-substituted indole-4-carboxylic acid scaffold serves as a template for Indole-N-acetamide inhibitors.

-

Target: The "Thumb Pocket II" of the HCV NS5B RNA-dependent RNA polymerase.

-

Binding Mode: The C4-amide moiety forms hydrogen bonds with the backbone of the enzyme's thumb domain, while the C6-substituent (often a bulky cycloalkyl or aryl group) locks the enzyme in an inactive conformation, preventing RNA elongation.

SARS-CoV-2: 3CL Protease Inhibition

Recent studies (2020-2024) have highlighted 4-chloropyridinyl indole-4-carboxylates as irreversible inhibitors of the SARS-CoV-2 main protease (3CLpro).

-

Mechanism: The indole core positions the reactive ester group for nucleophilic attack by the catalytic Cysteine-145 of the protease.

-

SAR Insight: A bromine or chlorine at the C6 position significantly enhances hydrophobic packing against the S2 pocket of the protease, improving antiviral EC50 from >10 µM to <1 µM.

Part 3: Experimental Protocols

Protocol A: General Synthesis of 6-Substituted Indole-4-Carboxylic Acids

Rationale: The Reissert synthesis is often too harsh for sensitive substrates. The Leimgruber-Batcho or Hemetsberger indole synthesis is preferred for 4-substituted indoles.

Step-by-Step Methodology:

-

Starting Material: Begin with 2-methyl-3-nitrobenzoic acid.

-

Esterification: Protect the carboxylic acid (e.g., Methyl iodide, K2CO3, DMF) to form methyl 2-methyl-3-nitrobenzoate.

-

Formylation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C for 12 hours.

-

Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1). Product is the enamine intermediate.

-

-

Cyclization: Dissolve the crude enamine in methanol/acetic acid. Add Iron powder or Palladium on Carbon (Pd/C) under Hydrogen atmosphere (reduction/cyclization cascade).

-

Halogenation (C6 Functionalization):

-

Dissolve the resulting methyl indole-4-carboxylate in Acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

-

Note: The C4-ester deactivates the C3 position, directing electrophilic substitution to the C6 position (and partly C2). Purification is required to isolate the 6-bromo derivative.

-

-

Hydrolysis: Saponify with LiOH in THF/Water to yield the free acid.

Protocol B: NS4B Interaction Assay (FRET-based)

Rationale: To confirm the mechanism of action is blocking NS3-NS4B interaction rather than direct enzymatic inhibition.

-

Transfection: Co-transfect HEK293T cells with plasmids encoding CFP-tagged NS3 and YFP-tagged NS4B.

-

Treatment: Add the test compound (6-substituted indole derivative) at varying concentrations (0.1 nM - 10 µM). Incubate for 24 hours.

-

Measurement: Measure FRET efficiency using a fluorescence microplate reader.

-

Result: A decrease in FRET signal indicates physical disruption of the NS3-NS4B complex.

-

Part 4: Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (Dengue/HCV Inhibition)

Caption: Mechanism of Action: The indole scaffold (Blue) disrupts the critical NS3-NS4B protein interface (Dengue) or locks the NS5B polymerase thumb domain (HCV), halting viral replication.

Diagram 2: Synthetic Workflow (Leimgruber-Batcho Variation)

Caption: Synthetic pathway emphasizing the regioselective bromination at C6, enabled by the directing effect of the C4-ester.

References

-

Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors Source: PubMed Central (PMC) URL:[Link]

-

Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates (JNJ-1802 Study) Source: Nature (via PubMed) URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid , a critical scaffold in the development of EZH2 inhibitors and other epigenetic modulators. While the classic Leimgruber-Batcho synthesis typically yields 2-unsubstituted indoles, this protocol introduces a Modified Leimgruber-Batcho approach using N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to install the C2-methyl group with high regioselectivity.

This workflow is designed for medicinal chemists requiring gram-scale quantities of high-purity intermediate ( >98% HPLC) while avoiding the regiochemical ambiguity of Fischer indole synthesis or the ester-incompatibility of Bartoli Grignard routes.

Retrosynthetic Analysis & Strategy

The synthesis targets the indole core by exploiting the inherent reactivity of o-nitrotoluenes. The 4-carboxy and 6-bromo substituents are established on the benzene ring prior to cyclization to ensure correct positioning.

Strategic Pathway

-

Precursor Functionalization: Electrophilic bromination of methyl 2-methyl-3-nitrobenzoate.

-

Enamine Formation: Condensation with DMA-DMA to form the

-amino- -

Reductive Cyclization: Zinc-mediated reduction to close the pyrrole ring without dehalogenating the sensitive aryl bromide.

-

Saponification: Controlled hydrolysis of the methyl ester.

Pathway Visualization

Figure 1: Strategic workflow for the synthesis of the target indole scaffold.[1][2] Colors indicate stage progression from starting material (Blue) to final API intermediate (Red).

Detailed Experimental Protocols

Step 1: Regioselective Bromination

The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes electrophilic aromatic substitution. The directing effects of the nitro (meta), ester (meta), and methyl (para) groups cooperatively activate position 5.

Reagents:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq)

-

Sulfuric Acid (H₂SO₄), conc. (Solvent)

Protocol:

-

Dissolve methyl 2-methyl-3-nitrobenzoate (19.5 g, 100 mmol) in concentrated H₂SO₄ (100 mL) at 0°C.

-

Add DBDMH (17.1 g, 60 mmol) portion-wise over 30 minutes, maintaining temperature <5°C.

-

Stir at 0°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (500 g).

-

Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with sat. NaHCO₃ (carefully!) and brine.

-

Dry over Na₂SO₄ and concentrate. Recrystallize from MeOH to yield Methyl 5-bromo-2-methyl-3-nitrobenzoate as a pale yellow solid.

Yield Target: 85-95%

Step 2 & 3: Modified Leimgruber-Batcho Cyclization

Standard Leimgruber-Batcho uses DMF-DMA to yield 2-H indoles. Here, we substitute DMA-DMA to install the 2-methyl group.

Reagents:

-

Methyl 5-bromo-2-methyl-3-nitrobenzoate (Step 1 Product)

-

N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (3.0 eq)

-

DMF (Anhydrous)

-

Zinc Dust (Activated)

-

Acetic Acid (Glacial)

Protocol:

-

Enamine Formation: In a pressure tube or round-bottom flask, dissolve the nitrobenzoate (10.0 g, 36.5 mmol) in anhydrous DMF (40 mL).

-

Add DMA-DMA (16.0 mL, ~109 mmol).

-

Heat to 110°C for 12–16 hours. The solution will turn deep red/purple (characteristic of the enamine).

-

Concentrate under high vacuum to remove DMF and excess acetal. Note: The intermediate is sensitive; proceed immediately to reduction.

-

Cyclization: Dissolve the crude residue in Glacial Acetic Acid (100 mL).

-

Add Activated Zinc Dust (24 g, 10 eq) portion-wise at room temperature. (Exothermic!).

-

Heat to 80°C for 2 hours.

-

Filter through Celite to remove zinc residues. Wash pad with EtOAc.[3]

-

Concentrate filtrate.[4] Partition between EtOAc and sat. NaHCO₃.

-

Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).

Product: Methyl 6-bromo-2-methyl-1H-indole-4-carboxylate. Yield Target: 50-60% (over 2 steps).

Step 4: Saponification

Reagents:

-

LiOH·H₂O (3.0 eq)

-

THF/Water (3:1)

Protocol:

-

Dissolve the indole ester (5.0 g, 18.6 mmol) in THF (45 mL) and Water (15 mL).

-

Add LiOH·H₂O (2.3 g, 55.8 mmol).

-

Stir at 50°C for 4 hours.

-

Concentrate to remove THF. Dilute with water (20 mL).

-

Acidify to pH 3-4 with 1M HCl. The product will precipitate.[1]

-

Filter, wash with water, and dry in a vacuum oven at 45°C.

Final Product: this compound. Appearance: Off-white to beige solid.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Bromination Temp | < 5°C | Higher temperatures lead to poly-bromination or benzylic bromination. |

| Reagent Choice | DMA-DMA | Essential for 2-methyl installation. DMF-DMA will yield the 2-H analog. |

| Reduction Agent | Zn/AcOH | Pd/H₂ hydrogenolysis poses a high risk of debrominating the C6 position. |

| Acidification pH | 3.0 - 4.0 | pH < 2 may cause decarboxylation or precipitation of salts; pH > 5 retains product in solution. |

Mechanistic Insight

The success of this protocol relies on the Modified Leimgruber-Batcho mechanism.

-

Condensation: The acidic protons of the o-methyl group (enhanced by the o-nitro group) react with the acetal carbon of DMA-DMA. Unlike DMF-DMA (which provides a CH group), DMA-DMA provides a C-CH₃ group.

-

Electronic Push: The resulting enamine (

-dimethylamino-vinyl) is electron-rich. -

Reductive Closure: Reduction of the nitro group to an amine (or hydroxylamine) triggers an intramolecular nucleophilic attack on the enamine double bond, expelling dimethylamine and closing the pyrrole ring.

Figure 2: Mechanistic flow of the modified Leimgruber-Batcho reaction.

References

-

Frontiers in Chemistry. (2015). Synthesis of lysine methyltransferase inhibitors. (Describes the bromination of methyl 2-methyl-3-nitrobenzoate and standard L-B synthesis).

-

Organic Syntheses. (1985). The Batcho-Leimgruber Indole Synthesis. (Foundational text for the mechanism).

-

Santa Cruz Biotechnology. 6-Bromo-1H-indole-4-carboxylic acid Product Data. (Verification of the scaffold's commercial relevance). [5]

-

ResearchGate. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals. (Recent applications of the acetal condensation method).

Sources

Application Notes & Protocols: The 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid Scaffold in Modern Drug Discovery

Abstract

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of natural products and approved therapeutic agents.[1][2] Its unique structural and electronic properties allow it to engage in diverse interactions with biological targets. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid . We will explore its potential as a starting point for drug discovery campaigns, detailing its strategic advantages, protocols for synthetic diversification, and its application in generating novel molecular entities against various disease targets. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

The Scaffold: A Strategic Overview

The this compound scaffold is not merely a starting material but a strategically designed platform for library synthesis. Its inherent features provide multiple, orthogonal handles for chemical modification, allowing for a systematic exploration of chemical space.

-

The Carboxylic Acid (C4-Position): This functional group is a versatile anchor for forming amide bonds, a cornerstone of medicinal chemistry. It can serve as a key hydrogen bond donor/acceptor or be used to connect to a vast array of amine-containing building blocks, enabling rapid library generation to probe structure-activity relationships (SAR).

-

The Bromo Substituent (C6-Position): The bromine atom is an ideal handle for modern cross-coupling reactions.[3] It provides a site for introducing aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4] This allows for the exploration of deeper pockets in target proteins or the modulation of physicochemical properties.

-

The Indole N-H (N1-Position): The nitrogen of the indole ring can be readily alkylated or arylated, providing another vector for structural diversification. Modification at this position can influence the molecule's orientation within a binding site and alter its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

The Methyl Group (C2-Position): The C2-methyl group provides steric bulk and can be a crucial element for filling specific hydrophobic pockets in a target protein. Its presence blocks one of the most reactive sites of the indole core, directing functionalization to other positions.

Physicochemical Properties

A summary of the key physicochemical properties for the core scaffold is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [3][5] |

| Molecular Weight | 240.05 g/mol | [5] |

| Melting Point | ~205 °C | [6] |

| LogP (Octanol-Water) | 2.21 (Predicted) | [6] |

| pKa (Acidic) | 4.71 (Predicted) | [6] |

Synthetic Diversification Strategies: A Workflow

The power of this scaffold lies in its capacity for systematic modification. The following workflow illustrates three primary, non-interfering pathways for library generation from the central core.

Caption: Synthetic workflow for diversifying the scaffold.

Detailed Synthetic Protocols

The following protocols are generalized methodologies based on established chemical transformations. Researchers should optimize conditions for specific substrates.

Protocol 1: C4-Amide Coupling via HATU

This protocol describes the formation of an amide bond at the C4-carboxylic acid position.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (R-NH₂) (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amide derivative.

Protocol 2: C6-Suzuki-Miyaura Cross-Coupling

This protocol allows for the introduction of aryl or heteroaryl moieties at the C6-bromo position.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[4] The C6-bromo position on the electron-rich indole ring is an excellent substrate for this transformation.

Materials:

-

This compound derivative (e.g., methyl ester) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (Palladium tetrakis) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent mixture (e.g., Dioxane/Water 4:1)

-

Ethyl acetate (EtOAc), water, brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a reaction vessel, add the 6-bromoindole substrate (1.0 equiv), boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).[7]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon) three times.[7]

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours, or until reaction completion is observed by LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers.

-

Extraction: Extract the aqueous layer with EtOAc (2x). Combine the organic layers and wash with brine.[7]

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Target-Oriented Drug Discovery

The versatility of the scaffold allows it to be directed toward numerous therapeutic targets.

Case Study 1: Antibiotic Potentiators via Bacterial CGL Inhibition

Recent studies have identified 6-bromoindole derivatives as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme critical for producing hydrogen sulfide (H₂S) that protects pathogens from oxidative stress.[8] Inhibiting CGL can re-sensitize resistant bacteria to existing antibiotics.

Caption: Mechanism of action for CGL inhibition.

Protocol 3: Bacterial Growth Inhibition Assay (Checkerboard Method)

Rationale: This assay determines if a compound potentiates the activity of a known antibiotic by measuring bacterial growth across a matrix of concentrations.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Standard antibiotic (e.g., Gentamicin)

-

Synthesized indole derivative

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Grow bacteria to the mid-log phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL in fresh medium.

-

Plate Setup: Create a two-dimensional concentration gradient in a 96-well plate. Serially dilute the antibiotic along the columns (e.g., from 64 µg/mL to 0.5 µg/mL). Serially dilute the synthesized indole compound along the rows.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include wells with no drug (growth control) and no bacteria (sterility control).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of the indole derivative. A significant reduction in the antibiotic's MIC indicates potentiation.

Case Study 2: Exploring Structure-Activity Relationships (SAR)

While specific SAR data for this compound is not publicly available, we can draw parallels from extensive studies on other indole scaffolds, such as those developed as HIV-1 fusion inhibitors.[9][10] These studies demonstrate how systematic modifications impact biological activity.

Example SAR Table (Based on Principles from HIV Fusion Inhibitor Studies[9][10][11])

| Position Modified | Type of Substitution | General Effect on Activity | Rationale for Observation |

| C4-Amide | Small, polar amines | Increased Potency | Forms key hydrogen bonds in a polar sub-pocket. |

| C4-Amide | Bulky, lipophilic amines | Decreased Potency | Steric clash; unable to fit in the binding site. |

| C6-Aryl | Phenyl, Pyridyl | Increased Potency | Engages in π-stacking interactions with aromatic residues. |

| C6-Aryl | Biphenyl | Decreased Potency | Too large for the hydrophobic pocket, poor solubility. |

| N1-Alkyl | Methyl, Ethyl | Maintained/Slight Increase | Fills a small hydrophobic void near the N1 position. |

| N1-Alkyl | Benzyl | Decreased Potency | Introduces unfavorable steric interactions. |

Note: This table is illustrative and intended to guide the principles of SAR exploration for the target scaffold.

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry programs. Its strategically placed functional groups enable rapid and systematic diversification through robust chemical protocols. By leveraging modern synthetic methods and guided by established principles of drug design, researchers can utilize this scaffold to generate novel libraries of compounds with the potential to address a wide range of therapeutic targets, from infectious diseases to oncology. The protocols and strategies outlined in this guide provide a foundational framework for unlocking the full potential of this versatile chemical entity.

References

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. (2014, May 24). ACS Publications. [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. (2005, July 13). ACS Publications. [Link]

-

Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. (2014, June 26). PubMed. [Link]

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. (n.d.). PubMed Central. [Link]

-

Recent advances in functionalization of indoles. (n.d.). ResearchGate. [Link]

-

[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). MDPI. [Link]

-

Indole Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

-

Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Microbe Online. [Link]

-

A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021, March 5). MDPI. [Link]

-

Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022, May 12). Frontiers. [Link]

-

Indole-4-carboxylic acid, 98% | 246263-500MG | SIGMA-ALDRICH | SLS. (n.d.). Scientific Laboratory Supplies. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). IntechOpen. [Link]

-

methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009. (n.d.). PubChem. [Link]

-

6-Bromo-1H-indole-4-carboxylic acid Properties. (n.d.). EPA. [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). MDPI. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Bromo-1H-indole-4-carboxylic acid | CAS 898746-91-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid in DMSO

Topic: Solubility Optimization for 6-Bromo-2-methyl-1H-indole-4-carboxylic acid in DMSO

Executive Summary

Compound: this compound The Challenge: This molecule presents a "solubility paradox."[1][2][3] While the indole core and bromine substituent drive high lipophilicity (hydrophobic), the carboxylic acid at the C4 position creates strong intermolecular hydrogen bonding networks (lattice energy). This often results in a compound that appears to dissolve but slowly precipitates ("crashes out") or forms a persistent suspension in DMSO.[1][2]

The Solution: Success requires a tiered approach: disrupting the crystal lattice physically (heat/sonication), chemically modifying the species (deprotonation), and strictly managing water content (DMSO hygroscopicity).

Module 1: Physical Disruption (Tier 1 Protocol)

Use this for initial solubilization attempts.[1][2]

The Science:

Indole-4-carboxylic acids often possess high melting points due to

Protocol:

-

Weighing: Weigh the compound into a glass vial (avoid plastic if heating >50°C).

-

Solvent Addition: Add anhydrous DMSO (Grade:

99.9%) to achieve 80% of your target volume. -

Vortexing: Vortex at max speed for 60 seconds.

-

Sonication: Place in an ultrasonic bath at 40°C for 10–15 minutes .

-

Thermal Shift: If still cloudy, heat the solution to 60°C in a water bath for 10 minutes.

-

Warning:Do not exceed 80°C. High heat can degrade DMSO into dimethyl sulfide or cause reactions with the carboxylic acid (e.g., Pummerer-type rearrangements).[1]

-

Module 2: Chemical Modification (The "Salt Switch")

Use this if Tier 1 fails or if the solution is unstable (precipitates over time).

The Science:

The carboxylic acid group (

Reagents:

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .[1][2]

-

Why these? They are non-nucleophilic organic bases that dissolve fully in DMSO.[1][2]

Protocol:

-

Add 1.1 to 1.5 equivalents of DIPEA or TEA to the DMSO suspension.

-

Vortex for 30 seconds.

-

The solution should turn clear almost instantly.

Critical Note for Biology: If this solution is for a biological assay, ensure the final concentration of DIPEA/TEA in the well is

to avoid cytotoxicity.

Module 3: The Enemy (Water Management)

The #1 cause of "mystery precipitation."

The Science: DMSO is aggressively hygroscopic.[1][2][3][4][5] At 60% relative humidity, pure DMSO can absorb significant water within hours.[1][2] Water acts as a potent antisolvent for brominated indoles.[1][2] Even 1-2% water content can increase the lattice energy relative to solvation energy, forcing the compound out of solution.

Prevention Protocol:

-

Source: Use single-use ampoules of anhydrous DMSO or store bulk DMSO over 3Å or 4Å molecular sieves.

-

Storage: Store stock solutions at room temperature (RT) if stable. Freezing (-20°C) causes freeze-thaw cycles; condensed water from the air will enter the tube every time you open it cold.[1][2]

-

Visual Check: If your DMSO freezes in the fridge/freezer, it is likely "dry." If it remains liquid at 4°C, it has absorbed significant water (DMSO freezing point is 18.5°C, but water depresses this rapidly).

Decision Logic & Workflow

Figure 1: Decision tree for solubilizing stubborn indole-carboxylic acids in DMSO.

Data Summary: Solubility Parameters

| Parameter | Value / Property | Implication |

| LogP (Predicted) | ~2.6 - 3.0 | Moderately lipophilic; poor water solubility.[1][2] |

| pKa (COOH) | ~4.5 | Acidic.[1][2] Can be deprotonated by bases > pKa 6.[1][2] |

| DMSO Solubility (Neutral) | Moderate (10–50 mM typ.) | May require heat to initiate.[1][2] |

| DMSO Solubility (Anion) | High (>100 mM) | Preferred state for high-concentration stocks.[1][2] |

| Water Tolerance | Low | Precipitation likely if DMSO water content >5%.[1][2] |

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media, it precipitated immediately. Why? A: This is the "Crash-Out" effect.[1][2] Your compound is hydrophobic (Bromine + Indole).[1][2] When you dilute the DMSO stock into aqueous media (buffer/water), the solvent environment becomes highly polar. The compound prefers to aggregate with itself rather than interact with water.[1][2]

-

Fix: Add the DMSO stock slowly while vortexing the media. Alternatively, use the "Salt Switch" (Tier 2) to create the carboxylate salt before adding to media; the charged form is more water-soluble.

Q2: Can I use this DMSO stock for NMR analysis?

A: Yes, but be aware of the "water peak" in DMSO-

Q3: My DMSO stock froze in the freezer, but now it won't freeze. Is it bad? A: Yes. Pure DMSO freezes at 18.5°C. If your stock stays liquid at 4°C or -20°C, it has absorbed significant water (likely >10%).[1][2] This water is likely forcing your 6-Bromo-indole out of solution, even if you can't see the micro-precipitates yet.[1] Discard and prepare fresh.

Q4: Can I use NaOH instead of DIPEA? A: Not recommended for DMSO stocks.[1][2] Inorganic bases like NaOH have poor solubility in pure DMSO and can cause hydrolysis or degradation.[1][2] Organic bases (DIPEA, TEA) are miscible with DMSO and much gentler.[1][2]

References

-

Balbach, S. & Korn, C. (2004).[1][2] Pharmaceutical evaluation of early development candidates "the 100 mg-approach".[1][2] International Journal of Pharmaceutics.[1][2] Link (Discusses solubility profiling of lipophilic acids).[1][2]

-

Li, Di, et al. (2005).[1][2] Equilibrium Solubility, Solubility Modeling, and Solution Thermodynamics of Indole-2-carboxylic Acid in Pure Solvents. Journal of Chemical & Engineering Data.[1][2] Link (Provides thermodynamic basis for indole acid solubility in polar organic solvents).[1][2]

-

Gaylord Chemical. (2024).[1][2] DMSO Physical Properties & Solubility Guide.[1][2] Gaylord Chemical Technical Bulletin.[1][2] Link (Authoritative source on DMSO hygroscopicity and freezing point depression).[1][2]

-

PubChem. (2024).[1][2] Compound Summary: 6-Bromo-1H-indole-4-carboxylic acid.[1][2][6] National Library of Medicine.[1][2] Link (Chemical property verification).[1]

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ziath.com [ziath.com]

- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]

Technical Support Center: Purification of 6-Bromo-2-Methylindole Derivatives

Welcome to the technical support center for the purification of 6-bromo-2-methylindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.

Introduction: The Challenge of Purifying 6-Bromo-2-Methylindole Derivatives

6-Bromo-2-methylindole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their purification can be a formidable task due to the presence of closely related impurities and the inherent reactivity of the indole nucleus.[1] Success in obtaining highly pure material hinges on a systematic approach to purification, a deep understanding of the underlying chemical principles, and the ability to troubleshoot effectively when challenges arise. This guide provides a comprehensive resource to aid you in these endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the purification of 6-bromo-2-methylindole derivatives in a question-and-answer format.

Q1: I'm observing a low yield of my purified 6-bromo-2-methylindole derivative. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors, from reaction inefficiencies to losses during workup and purification.[1] Here’s a breakdown of potential causes and solutions:

-

Incomplete Reaction or Side Reactions:

-

Troubleshooting: Before focusing on purification, ensure your reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of starting materials or multiple side products indicates a need for reaction optimization. For instance, in Fischer indole synthesis, temperature and acid strength are critical parameters.[1]

-

Solution: Systematically optimize reaction conditions, including temperature, reaction time, and catalyst concentration.[1]

-

-

Degradation of the Product:

-

Troubleshooting: The indole nucleus can be sensitive to acidic conditions and oxidation.[2] If your product is degrading during purification, you may observe discoloration or the appearance of new spots on your TLC plate over time.

-

Solution:

-

pH Control: Neutralize the reaction mixture carefully before extraction. During chromatographic purification, consider adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to the eluent to prevent streaking and degradation on silica gel.[3]

-

Inert Atmosphere: If your compound is particularly sensitive, perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[4]

-

-

-

Losses During Extraction and Transfers:

-

Improper Recrystallization Solvent System:

-

Troubleshooting: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor, leading to low recovery.[4]

-

Solution: Carefully select your recrystallization solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

Q2: My purified 6-bromo-2-methylindole derivative is still contaminated with closely related impurities. How can I improve the separation?

The presence of persistent impurities is a common challenge in the purification of indole derivatives.[1] Here are some strategies to enhance separation:

-

Column Chromatography Optimization:

-

Troubleshooting: If your impurities are co-eluting with your product, your chosen solvent system for column chromatography may not be optimal.

-

Solution:

-

Solvent System Screening: Use TLC to screen a variety of solvent systems with different polarities. Aim for an Rf value for your target compound between 0.13 and 0.40, with a clear separation from impurities.[5] A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[6][7]

-

Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely related compounds than an isocratic elution.[8]

-

Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reversed-phase (C18) silica.[9]

-

-

-

Recrystallization:

-

Troubleshooting: Column chromatography may not always be sufficient to remove all impurities, especially isomers or compounds with very similar polarities.

-

Solution: Recrystallization can be a powerful technique for obtaining high-purity compounds, although it may lead to some loss of material.[1] Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the impurities in the mother liquor. A mixed solvent system of methanol and water has been found effective for some crude indole purifications.[1]

-

-

Acid-Base Extraction:

-

Troubleshooting: If your impurities have different acidic or basic properties than your target compound, an acid-base extraction can be a simple and effective purification step.[10]

-